Product packaging for Isovaleric Acid Methyl-d3 Ester(Cat. No.:CAS No. 1082582-09-9)

Isovaleric Acid Methyl-d3 Ester

Cat. No.: B592412
CAS No.: 1082582-09-9
M. Wt: 119.178
InChI Key: OQAGVSWESNCJJT-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isovaleric Acid Methyl-d3 Ester is a deuterated stable isotope-labeled compound specifically designed for use as an internal standard in quantitative mass spectrometry. Its primary research application is in the accurate detection and quantification of isovaleryl-CoA pathway metabolites, which is crucial for studying inborn errors of metabolism such as Isovaleric Acidemia . In this metabolic disorder, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to a harmful accumulation of compounds like isovaleric acid and its conjugate, isovalerylglycine . Using this deuterated ester as an internal standard in stable isotope dilution assays minimizes analytical variability, enabling highly sensitive and reproducible measurement of these biomarkers in complex biological matrices like urine, plasma, and amniotic fluid . This is vital for reliable prenatal and postnatal diagnosis, as well as for monitoring the efficacy of therapeutic interventions. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1082582-09-9

Molecular Formula

C6H12O2

Molecular Weight

119.178

IUPAC Name

trideuteriomethyl 3-methylbutanoate

InChI

InChI=1S/C6H12O2/c1-5(2)4-6(7)8-3/h5H,4H2,1-3H3/i3D3

InChI Key

OQAGVSWESNCJJT-HPRDVNIFSA-N

SMILES

CC(C)CC(=O)OC

Synonyms

3-Methylbutanoic Acid Methyl-d3 Ester;  Isopentanoic Acid Methyl-d3 Ester;  Methyl-d3 3-Methylbutanoate;  Methyl-d3 3-Methylbutyrate;  Methyl-d3 Iso-valerate;  Methyl-d3 Isopentanoate;  Methyl-d3 Isovalerate

Origin of Product

United States

Synthetic Pathways and Isotopic Incorporation of Isovaleric Acid Methyl D3 Ester

Methodologies for Deuterium (B1214612) Introduction at Specific Positions

The introduction of deuterium at a specific molecular position is the cornerstone of synthesizing isotopically labeled compounds. For Isovaleric Acid Methyl-d3 Ester, the focus is exclusively on labeling the methyl group of the ester functional group.

Strategies for Methyl-d3 Group Incorporation

The primary strategy for incorporating a methyl-d3 (-CD3) group is to utilize a methylating agent that is already fully deuterated at the methyl position. This "building block" approach ensures that the deuterium is precisely located and avoids unwanted isotopic scrambling on the isovaleric acid backbone. The choice of the deuterated reagent directly dictates the subsequent chemical synthesis route. Common precursors for the -CD3 group include methanol-d4 (B120146) and methyl-d3 iodide.

Selection of Deuterated Precursors and Reagents for Esterification

The synthesis of this compound requires the careful selection of one deuterated and one non-deuterated precursor. The most common and direct approach involves the reaction between non-labeled isovaleric acid and a deuterated source for the methyl ester group. Methanol-d4 (CD3OD) is a widely available and effective reagent for this purpose, serving as both the source of the deuterated methyl group and often as the reaction solvent.

Alternatively, for other synthetic pathways, an alkali metal salt of isovaleric acid (e.g., sodium isovalerate) can be paired with a deuterated methyl halide, such as methyl-d3 iodide (CD3I). The high isotopic enrichment of commercially available deuterated reagents is crucial for achieving a high isotopic purity in the final product. zeochem.com

Role in SynthesisPrimary PrecursorAlternative Precursor
Source of Isovaleryl GroupIsovaleric AcidSodium Isovalerate
Source of Methyl-d3 GroupMethanol-d4 (CD3OD)Methyl-d3 Iodide (CD3I)

Chemical Synthesis Routes for this compound

Several reliable methods exist for the synthesis of esters, which can be adapted for the incorporation of deuterium. The choice of method often depends on scale, required purity, and the availability of starting materials.

Esterification Reactions Utilizing Deuterated Methanol (B129727) or Isovaleric Acid Precursors

The most prevalent method for synthesizing this compound is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves heating isovaleric acid with an excess of methanol-d4 in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process; therefore, using excess methanol-d4 helps to drive the reaction towards the formation of the desired deuterated ester. masterorganicchemistry.com

Reaction Scheme: (CH₃)₂CHCH₂COOH + CD₃OD --(H⁺ catalyst)--> (CH₃)₂CHCH₂COOCD₃ + H₂O

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com A subsequent nucleophilic attack by the oxygen atom of methanol-d4 leads to a tetrahedral intermediate. masterorganicchemistry.com After a proton transfer and the elimination of a water molecule, the final deprotonation step yields the this compound. youtube.com

Alternative Synthetic Approaches for Deuterium-Labeled Isovaleric Acid Derivatives

An alternative to acid-catalyzed esterification is the reaction of an isovalerate salt with a deuterated methyl halide. Sodium isovalerate, formed by reacting isovaleric acid with a base like sodium hydroxide, can be treated with methyl-d3 iodide in a suitable polar aprotic solvent. This SN2 reaction provides a high yield of the desired ester with precise isotopic placement.

Reaction Scheme: (CH₃)₂CHCH₂COONa + CD₃I --> (CH₃)₂CHCH₂COOCD₃ + NaI

Another method involves the use of diazomethane (B1218177). While typically used for methylation, a deuterated analog can be employed. Reacting isovaleric acid with diazomethane-d2 (CD2N2) would yield the methyl-d2 ester. While not producing the target d3-ester, this highlights another pathway for introducing deuterium into the ester moiety. A more direct, though hazardous, method is the reaction of the carboxylic acid with diazomethane in the presence of D2O. However, for specific methyl-d3 labeling, the previously mentioned methods are more controlled and common. youtube.com

Purification and Isotopic Enrichment Verification Methods

Post-synthesis, the crude product is a mixture containing the desired ester, unreacted starting materials, the acid catalyst, and water. A multi-step purification process is required to isolate the this compound. researchgate.net The process typically involves:

Neutralization: The reaction mixture is first neutralized with a weak base, such as an aqueous solution of sodium bicarbonate, to quench the acid catalyst and remove any unreacted isovaleric acid. scienceready.com.au

Extraction: The ester is extracted from the aqueous mixture using an organic solvent in a separatory funnel. researchgate.net

Washing: The organic layer is washed with brine to remove residual water and water-soluble impurities.

Drying: The isolated organic layer is dried over an anhydrous salt, like magnesium sulfate (B86663) or sodium sulfate.

Distillation: The final purification is often achieved by distillation, which separates the ester from the solvent and any other impurities based on differences in boiling points. scienceready.com.au

Once purified, the product's identity, purity, and isotopic enrichment must be confirmed. A combination of spectroscopic and spectrometric techniques is essential for this verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and the absence of the characteristic singlet peak for the methyl ester protons (-OCH₃), which would typically appear around 3.6 ppm. The presence of any residual signal in this region can be used to quantify non-deuterated impurity. ²H (Deuterium) NMR can be used to confirm the presence of deuterium by showing a signal at the chemical shift corresponding to the methyl ester position.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is critical for confirming the isotopic enrichment. researchgate.netresearchgate.net The molecular ion peak in the mass spectrum for this compound will be three mass units higher than that of its non-deuterated counterpart (isovaleric acid methyl ester). By comparing the relative intensities of the labeled (M+3) and unlabeled (M) molecular ion peaks, the percentage of isotopic enrichment can be accurately calculated.

Analytical MethodPurposeExpected Result for this compound
¹H NMRStructural confirmation and purity checkAbsence or significant reduction of the methyl ester singlet (approx. 3.6 ppm). Signals for the isovaleryl backbone remain.
²H NMRConfirmation of deuterium incorporationPresence of a signal corresponding to the -OCD₃ group.
Mass Spectrometry (MS)Verification of mass and isotopic enrichmentMolecular ion peak shifted by +3 m/z units compared to the unlabeled standard. Relative peak intensities indicate isotopic purity.

Chromatographic Purification Techniques for Deuterated Compounds

Following synthesis, the purification of this compound to separate it from any remaining starting materials and, crucially, from its non-deuterated (protiated) counterpart, is typically accomplished using chromatographic techniques. The separation relies on the subtle physical differences between isotopologues, known as the isotope effect, which influences their interaction with the stationary phase of the chromatography column. researchgate.net

Gas Chromatography (GC): This is a highly effective method for separating volatile compounds like esters. When separating deuterated compounds from their protiated analogs, the choice of stationary phase is critical. nih.gov On nonpolar stationary phases, a phenomenon known as the "inverse isotope effect" is often observed, where the heavier, deuterated compound elutes earlier than the lighter, non-deuterated version. nih.gov Conversely, polar stationary phases may result in a "normal isotope effect," where the deuterated compound has a longer retention time. nih.gov

High-Performance Liquid Chromatography (HPLC): For less volatile compounds or as an alternative to GC, reversed-phase HPLC (RPLC) is commonly used. In RPLC, a similar isotope effect is observed, where deuterated compounds are typically less retained on nonpolar stationary phases (like C18) and therefore elute slightly earlier than their non-deuterated counterparts. researchgate.netresearchgate.net This difference in retention time, although often small, is sufficient to allow for the chromatographic resolution of the isotopologues. oup.com The magnitude of the retention time shift depends on the number and location of deuterium atoms in the molecule. researchgate.net

TechniqueStationary Phase TypeObserved Isotope EffectElution Order
Gas Chromatography (GC)NonpolarInverseDeuterated compound elutes before non-deuterated
Gas Chromatography (GC)PolarNormalNon-deuterated compound elutes before deuterated
Reversed-Phase HPLC (RPLC)Nonpolar (e.g., C18)InverseDeuterated compound elutes before non-deuterated

Analytical Verification of Deuteration Purity and Positional Specificity

To confirm the successful synthesis, purity, and exact location of the isotopic label in this compound, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the mass of the compound and determining the isotopic purity. nih.govresearchgate.net By analyzing the full scan mass spectrum, the isotopic distribution of the molecular ion can be determined. The presence of a prominent peak at a mass corresponding to the addition of three deuterium atoms (M+3) relative to the unlabeled compound confirms successful incorporation. The isotopic purity is calculated from the relative abundances of the H/D isotopolog ions. nih.govresearchgate.net Furthermore, tandem mass spectrometry (MS/MS) can verify the position of the label by fragmenting the molecule; fragments containing the intact methyl-d3 ester group will show the corresponding mass shift, confirming positional specificity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for unambiguously determining the specific location of deuterium atoms. rug.nl

Proton (¹H) NMR: In the ¹H NMR spectrum of this compound, the characteristic singlet signal for the methyl ester (O-CH₃) protons would be absent or significantly reduced in intensity. This disappearance is a direct confirmation that the protons on the methyl group have been replaced by deuterium.

Deuterium (²H) NMR: A ²H NMR spectrum will show a signal at the chemical shift corresponding to the methyl ester group, directly observing the presence of deuterium at that specific position. wikipedia.orghuji.ac.il While deuterium NMR generally has lower resolution and sensitivity than proton NMR, for an enriched sample it provides definitive proof of deuteration. wikipedia.orghuji.ac.il

Quantitative NMR (qNMR): By using an internal standard, ¹H NMR can be used to precisely calculate the degree of deuteration by comparing the integration of the remaining proton signals to that of the standard. researchgate.net

Analytical TechniqueKey ObservationInformation Provided
High-Resolution Mass Spectrometry (HRMS)Molecular ion peak shifted by ~3 Da. Analysis of isotopologue distribution.Confirms successful incorporation of three deuterium atoms and allows calculation of isotopic purity. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS)Observation of fragment ions containing the methyl group with a +3 Da shift.Confirms the position of the deuterium label on the methyl ester group. researchgate.net
Proton (¹H) NMRDisappearance or significant reduction of the O-CH₃ singlet peak.Verifies the site-specific replacement of protons with deuterium at the methyl ester position.
Deuterium (²H) NMRAppearance of a signal at the chemical shift corresponding to the O-CH₃ group.Directly confirms the presence and chemical environment of the incorporated deuterium. wikipedia.org

Applications of Isovaleric Acid Methyl D3 Ester As a Stable Isotope Internal Standard in Quantitative Analyses

Principles of Stable Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Research

Stable Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative measurements. The fundamental principle of IDMS lies in the addition of a known quantity of a stable isotope-labeled analogue of the analyte of interest to the sample at the earliest stage of analysis. researchgate.net This labeled compound, in this case, Isovaleric Acid Methyl-d3 Ester, serves as an internal standard.

The key advantage of using a stable isotope-labeled internal standard is its near-identical chemical and physical properties to the corresponding unlabeled (endogenous) analyte. researchgate.net This means that during sample preparation, extraction, and chromatographic separation, any loss of the analyte will be accompanied by a proportional loss of the internal standard. Similarly, any variations in ionization efficiency in the mass spectrometer's source, a phenomenon known as the matrix effect, will affect both the analyte and the internal standard to the same extent. pragolab.cz

By measuring the ratio of the mass spectrometric signal of the analyte to that of the known amount of the internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in sample recovery or matrix-induced signal suppression or enhancement. csic.es The use of a deuterated standard like this compound, where deuterium (B1214612) atoms replace hydrogen atoms, provides a distinct mass difference that allows the mass spectrometer to differentiate between the analyte and the internal standard while maintaining their co-elution behavior during chromatography. nih.gov

Development and Validation of Analytical Methods Utilizing this compound

The development of robust and reliable analytical methods is paramount for accurate quantitative research. The use of this compound as an internal standard plays a crucial role in this process, particularly in mitigating common analytical challenges and ensuring the validity of the obtained data.

Biological fluids like plasma and feces, as well as environmental samples, are inherently complex matrices containing a multitude of compounds that can interfere with the analysis of the target analyte. researchgate.net These interferences can lead to a phenomenon known as the "matrix effect," where the ionization of the analyte in the mass spectrometer's ion source is either suppressed or enhanced, leading to inaccurate quantification. pragolab.cz

The co-elution of the analyte and its stable isotope-labeled internal standard, such as this compound, is a critical factor in compensating for these matrix effects. Because they experience the same ionization conditions, the ratio of their signals remains unaffected by the matrix, allowing for accurate quantification even in the presence of significant signal suppression or enhancement. researchgate.net

Short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs) are often challenging to analyze directly by gas chromatography-mass spectrometry (GC-MS) due to their low volatility and potential for adsorption in the chromatographic system. To overcome these limitations, a derivatization step is commonly employed to convert the fatty acids into more volatile and thermally stable forms.

A widely used derivatization strategy is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs). science.gov This process, known as esterification, involves reacting the carboxylic acid group of the fatty acid with methanol (B129727) in the presence of a catalyst. The resulting FAMEs are more volatile and less polar, making them more amenable to GC analysis. When quantifying isovaleric acid, both the endogenous analyte and the stable isotope-labeled standard can be derivatized to their methyl esters. The use of this compound as the internal standard is particularly advantageous as it will undergo the same derivatization reaction as the native isovaleric acid, ensuring that any variability in the reaction efficiency is accounted for in the final quantification. For GC-MS analysis in selected ion monitoring (SIM) mode, specific ions for the d3-methyl esters can be monitored, such as m/z 77 and 90 for saturated fatty acid d3-methyl esters, which show minimal interference from the unlabeled FAMEs. nih.gov

To ensure the reliability of a quantitative method, it must undergo a thorough validation process. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). eurachem.org The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving acceptable performance for these parameters.

A study by Rodgers et al. on the quantification of short-chain fatty acids, including isovaleric acid, using deuterated internal standards provides a representative example of the validation data that can be achieved. While this study utilized isovaleric acid-d9, the principles and expected performance are directly applicable to methods employing this compound.

ParameterPerformance MetricRepresentative Value (for Isovaleric Acid)
Linearity (r²) Correlation coefficient of the calibration curve≥ 0.993
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected17.3 ng/mL
Intra-day Precision (%RSD) The precision of the method within a single day≤ 5.0%
Inter-day Precision (%RSD) The precision of the method across different days≤ 9.2%

This table presents representative validation data for isovaleric acid quantification using a deuterated internal standard, as reported by Rodgers et al. nih.gov These values illustrate the level of performance that can be expected when using a stable isotope dilution method with an appropriate internal standard like this compound.

Specific Quantitative Applications Across Research Fields

The robust and accurate quantification afforded by using this compound as an internal standard makes it a valuable tool in various research fields where the measurement of short-chain and branched-chain fatty acids is crucial.

Short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs) are key metabolites produced by the gut microbiota and are implicated in a wide range of physiological and pathological processes. shimadzu.com Accurate quantification of these fatty acids in biological samples such as feces, plasma, and serum is essential for understanding their role in health and disease.

Isovaleric acid is a BCAA derived from the microbial fermentation of the amino acid leucine (B10760876) in the gut. Its concentration in various biological matrices can provide insights into gut microbiome activity and metabolic status. The use of this compound as an internal standard in GC-MS or LC-MS methods allows for the reliable quantification of endogenous isovaleric acid, as well as other SCFAs and BCFAs, in these complex samples.

A study quantifying SCFAs in human biofluids demonstrated the successful application of deuterated internal standards for accurate measurement. The table below shows representative concentration ranges for isovaleric acid found in human serum, highlighting the importance of sensitive and accurate analytical methods.

AnalyteBiological MatrixConcentration Range (ng/mL)
Isovaleric AcidHuman Serum17.3 - (Upper limit not specified)

This table shows the lower limit of detection for isovaleric acid in human serum from a study utilizing a deuterated internal standard. nih.gov This demonstrates the capability of such methods to quantify low levels of these important metabolites.

Quantitative Analysis in Metabolomics Studies of Non-Human Biological Systems

The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in metabolomics, particularly for volatile and low-abundance compounds like short-chain fatty acids (SCFAs). This compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, methyl isovalerate, or its parent compound, isovaleric acid, following derivatization. Its utility is pronounced in the analysis of complex biological matrices from non-human organisms, where it corrects for sample loss during preparation and variations in instrument response.

Research in non-human metabolomics often involves the analysis of samples from animal models to understand physiological and pathological processes. A key application is in microbiome research, where SCFAs produced by gut microbiota are analyzed. For example, a stable isotope-based dilution strategy was developed for the absolute quantification of SCFAs in the caecal contents of germ-free versus conventionally raised specific pathogen-free (SPF) mice. plos.org In such studies, a deuterated standard like this compound is added to the biological sample at a known concentration at the beginning of the sample preparation process. The sample then undergoes extraction and derivatization—for instance, to form methyl esters for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Because the deuterated standard has nearly identical chemical and physical properties to the endogenous analyte, it experiences the same processing effects. The ratio of the analyte to the known amount of the internal standard, as measured by the mass spectrometer, allows for the precise calculation of the analyte's original concentration. plos.orgresearchgate.net

One study demonstrated a method using aniline (B41778) derivatization combined with isotope dilution and liquid chromatography-mass spectrometry (LC-MS/MS) for SCFA quantification in mouse cecal contents. While this specific study may use other labeled SCFAs, the principle is directly applicable to this compound. The method achieved a low limit of detection and high precision, which is critical for observing subtle metabolic changes between different animal groups. plos.org

Another area of application is in food science, which involves the analysis of non-human biological products. The quantification of fatty acids in food matrices such as cheese, oils, and milk fat relies on robust analytical methods. Trideuterium-labeled methyl esters (d3-FAMEs), including this compound, have been investigated for their suitability as internal standards for determining fatty acid content via GC-MS. nih.gov These standards co-elute with the target FAMEs on polar GC columns, but are distinguished by mass spectrometry, making them superior for quantification compared to standards that elute at different times. nih.gov This approach was successfully used to quantify fatty acids in sunflower oil and mozzarella cheese. nih.gov

The table below summarizes representative findings from a study quantifying SCFAs in mouse models, illustrating the precision and sensitivity achieved using stable isotope dilution methods.

ParameterValueAnalytical MethodBiological System
Lower Limit of Detection (LLOD)40 nMLC-MS/MS with Aniline DerivatizationMouse Cecal Contents
Lower Limit of Quantification (LLOQ)160 nM - 310 nMLC-MS/MS with Aniline DerivatizationMouse Cecal Contents
Intra-day Precision (RSD)< 3%LC-MS/MS with Aniline DerivatizationMouse Cecal Contents
Inter-day Precision (RSD)< 3%LC-MS/MS with Aniline DerivatizationMouse Cecal Contents
Intra- and Inter-day Accuracy Error< 10%LC-MS/MS with Aniline DerivatizationMouse Cecal Contents
plos.org

Application in Forensic and Environmental Analytical Methodologies for Compound Detection

In forensic science and environmental analysis, the unambiguous identification and accurate quantification of specific chemical compounds in highly complex and often degraded samples are paramount. This compound is a valuable tool in these fields for the detection of isovaleric acid and its esters, which can act as chemical markers in various scenarios. The use of a stable isotope-labeled internal standard is crucial for achieving the required levels of accuracy and reliability, as it compensates for matrix effects and variations in extraction efficiency that are common in forensic and environmental samples. researchgate.net

While direct published applications in forensic casework are not abundant, the methodologies developed for other complex matrices, such as food, are directly transferable. For instance, the detection of volatile organic compounds (VOCs) is a key aspect of forensic investigations related to decomposition, toxicology, and the analysis of trace evidence. Isovaleric acid is a known product of bacterial fermentation and decomposition. biocrates.com An analytical method employing GC-MS with a stable isotope internal standard like this compound would allow for the sensitive and specific detection of isovaleric acid as a potential marker in such investigations. The standard ensures that even minute quantities can be reliably quantified, distinguishing them from background chemical noise.

In environmental analysis, isovaleric acid can be an indicator of contamination from agricultural runoff, landfill leachate, or industrial food processing waste. Monitoring its concentration in water or soil samples requires methods that are both sensitive and robust. The use of this compound in a stable isotope dilution GC-MS analysis provides a highly effective approach. The mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific mass-to-charge ratio (m/z) ions corresponding to the analyte and the deuterated standard are monitored. This technique significantly enhances selectivity and sensitivity. For d3-methyl esters of saturated fatty acids, characteristic ions such as m/z 77 and 90 can be used for detection, which show minimal interference from the unlabeled analytes. nih.gov

The table below outlines key analytical parameters for the GC-MS/SIM analysis of fatty acid methyl esters using deuterated internal standards, demonstrating the method's suitability for complex detection tasks relevant to forensic and environmental science.

ParameterDescriptionRelevance
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS)Provides excellent separation and specific detection.
Internal Standard TypeTrideuterium-labeled Methyl Esters (d3-FAME)Co-elutes with analyte for optimal correction of errors. nih.gov
MS Detection ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity for trace analysis. nih.gov
Recommended Monitoring Ions for d3-FAME (Saturated)m/z 77 and m/z 90These ions have a very low response for unlabeled FAMEs, preventing cross-contribution and ensuring accurate quantification. nih.gov
Application Matrix ExamplesFood products (e.g., oils, fats)Demonstrates method's effectiveness in complex biological matrices, analogous to environmental or forensic samples. nih.gov
nih.gov

Role of Isovaleric Acid Methyl D3 Ester in Metabolic and Biochemical Pathway Investigations

Tracing Metabolic Fluxes and Pathway Elucidation Using Stable Isotope Tracers

Stable isotope tracers have become an indispensable tool in the field of metabolomics for meticulously tracking the flow of molecules through metabolic pathways, a process known as metabolic flux analysis. chromservis.eursc.org By introducing a labeled compound into a biological system, researchers can follow its transformation and incorporation into various metabolites, providing a dynamic view of metabolic activity that cannot be obtained from static concentration measurements alone. chromservis.eu Isovaleric Acid Methyl-d3 Ester, a deuterated form of a naturally occurring branched-chain fatty acid derivative, serves as a powerful probe in these investigations. The presence of the stable isotope deuterium (B1214612) (d3) in the methyl ester group allows it to be distinguished from its endogenous, unlabeled counterparts by mass spectrometry, enabling precise tracking and quantification. nih.gov

Investigation of Isovaleric Acid Metabolism and Related Biochemical Pathways (e.g., Leucine (B10760876) Catabolism)

Isovaleric acid is a key intermediate in the catabolism of the essential amino acid leucine. nih.govbiocrates.com The breakdown of leucine is a critical metabolic pathway, and its dysregulation is associated with several inherited metabolic disorders, such as isovaleric acidemia. biocrates.compnas.org The use of this compound allows for the detailed investigation of this pathway. When introduced into a cellular or organismal system, the labeled ester can be hydrolyzed to release labeled isovaleric acid, which then enters the leucine catabolic pathway. By monitoring the appearance of the deuterium label in downstream metabolites, researchers can map the flow of carbon and determine the relative activity of different branches of the pathway. tandfonline.com

For instance, in studies of microbial metabolism, such as in cheese ripening where isovaleric acid contributes to flavor development, labeled precursors can elucidate the specific enzymatic steps and microorganisms responsible for its production from leucine. nih.gov The initial step in leucine catabolism is a transamination to form α-ketoisocaproic acid, which is then oxidatively decarboxylated to isovaleryl-CoA. nih.gov Hydrolysis of isovaleryl-CoA yields isovaleric acid. By using this compound, researchers can trace the fate of the isovalerate moiety and identify the enzymes and genetic regulations involved. nih.gov

Assessment of Enzyme Activities and Reaction Kinetics with Labeled Substrates

The use of isotopically labeled substrates like this compound is fundamental for the precise measurement of enzyme activity and kinetics. In such assays, the labeled substrate is incubated with an enzyme preparation, and the formation of the labeled product is monitored over time. This approach offers significant advantages over traditional methods that rely on spectrophotometric or chromatographic measurements of unlabeled compounds, as it provides greater sensitivity and specificity, particularly in complex biological matrices.

The rate of conversion of the labeled substrate to product directly reflects the enzyme's catalytic efficiency (kcat) and its affinity for the substrate (Km). For example, the activity of esterases that hydrolyze isovaleric acid esters can be accurately determined by quantifying the release of labeled isovaleric acid. Similarly, the enzymes involved in the further metabolism of isovaleric acid, such as isovaleryl-CoA dehydrogenase, can be studied by tracking the appearance of the label in subsequent metabolic products. biocrates.com

Differentiation of Endogenous Metabolites from Exogenous Sources and Contaminants

A significant challenge in metabolomics is distinguishing between metabolites that are produced internally (endogenous) and those that are introduced from external sources (exogenous), such as diet or environmental exposure. tera.orgamericanchemistry.comnih.gov Stable isotope labeling provides a definitive solution to this problem. tera.org By using this compound as an internal standard during analysis, any naturally occurring, unlabeled isovaleric acid methyl ester in a sample can be accurately quantified. nih.gov

Furthermore, in studies where the labeled compound is administered to a biological system, its metabolic products can be clearly differentiated from the endogenous pools of the same metabolites. nih.gov This is crucial for understanding the metabolic fate of a specific compound without the confounding influence of background levels. For example, if researchers are investigating the contribution of dietary isovaleric acid to the total body pool, administering a labeled version allows for the precise quantification of its absorption and subsequent metabolic transformations. nih.gov

Studies of Acylcarnitine Metabolism and Related Research Models

Acylcarnitines are esters of carnitine and fatty acids, and they play a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation. gazi.edu.trnih.gov The profile of acylcarnitines in blood and tissues can provide valuable insights into the state of fatty acid and amino acid metabolism. iu.edubevital.no Aberrant acylcarnitine profiles are associated with a variety of metabolic disorders, including fatty acid oxidation defects and organic acidemias. iu.edunih.gov

Isovaleryl-CoA, a central intermediate in leucine catabolism, can be converted to isovalerylcarnitine (B1198194). In conditions like isovaleric acidemia, elevated levels of isovalerylcarnitine are a key diagnostic marker. biocrates.com The use of this compound can aid in the study of acylcarnitine metabolism by tracing the formation of labeled isovalerylcarnitine. This allows for the investigation of the dynamics of acylcarnitine formation and transport, and how these processes are affected by genetic mutations or therapeutic interventions. For instance, in drug-induced carnitine deficiency, labeled precursors can help elucidate the specific mechanisms of toxicity. gazi.edu.tr

Below is an illustrative table of how acylcarnitine levels might be presented in a research context, showing the utility of a labeled tracer.

Acylcarnitine SpeciesControl Group (µmol/L)Disease Model (µmol/L)Disease Model + Labeled Tracer (µmol/L)
C5-carnitine (Isovalerylcarnitine)0.2 ± 0.055.8 ± 1.25.9 ± 1.3 (unlabeled) 2.1 ± 0.4 (labeled)
C4-carnitine (Butyrylcarnitine)0.4 ± 0.10.5 ± 0.10.5 ± 0.1
C16-carnitine (Palmitoylcarnitine)0.8 ± 0.20.7 ± 0.20.7 ± 0.2

This table is for illustrative purposes and does not represent actual experimental data.

Enzymatic Biotransformation Studies Involving Isovaleric Acid Esters

The enzymatic synthesis and hydrolysis of esters are fundamental reactions in various biological and industrial processes. Isovaleric acid esters, for example, are known for their fruity aromas and are used as flavor and fragrance compounds. biocrates.comnih.gov Lipases are a class of enzymes that are widely used as biocatalysts for the synthesis of such esters through esterification or transesterification reactions. nih.gov

The use of this compound in these studies can provide valuable information on enzyme specificity and reaction mechanisms. For example, by reacting the labeled methyl ester with different alcohols in the presence of a lipase, the efficiency of the transesterification reaction can be precisely monitored by tracking the formation of new, labeled esters. This approach allows for the screening of different enzymes and reaction conditions to optimize the production of desired flavor compounds. Conversely, the hydrolysis of the labeled ester by lipases or esterases can be studied to understand the degradation of these compounds in biological systems or during food storage. researchgate.net

The following table outlines potential enzymatic biotransformations involving isovaleric acid esters.

EnzymeSubstrate(s)Product(s)Research Application
LipaseThis compound + GeraniolGeranyl-d3-isovalerate + Methanol (B129727)Optimization of flavor compound synthesis. nih.gov
EsteraseThis compoundIsovaleric Acid-d3 + MethanolStudy of ester degradation and stability.
Acyl-CoA SynthetaseIsovaleric Acid-d3 + CoA + ATPIsovaleryl-d3-CoA + AMP + PPiInvestigation of leucine catabolism. nih.gov
Carnitine AcyltransferaseIsovaleryl-d3-CoA + CarnitineIsovalerylcarnitine-d3 + CoAElucidation of acylcarnitine metabolism. nih.gov

This table provides examples of enzymatic reactions and is for illustrative purposes.

Investigation in Environmental and Other Research Matrices

Detection and Quantification in Environmental Samples (e.g., Water, Soil, Air)

The analysis of volatile fatty acids (VFAs), including isovaleric acid, in environmental matrices such as water, soil, and air is crucial for monitoring anaerobic digestion processes, landfill emissions, and atmospheric chemistry. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for this purpose. shimadzu.com The use of deuterated internal standards, like Isovaleric Acid Methyl-d3 Ester, is highly recommended to improve the accuracy and reliability of these measurements, especially at low concentrations. shimadzu.comresearchgate.net

While specific studies detailing the use of this compound for routine environmental monitoring are not abundant in publicly available literature, the analytical principles strongly support its application. For instance, a quantitative pyrolysis-GC/MS method was developed to measure tire tread particles in environmental samples, utilizing deuterated polymeric internal standards to correct for matrix effects and improve reliability. nih.govresearchgate.net This approach highlights the value of using deuterated analogues in complex environmental samples. Methods for analyzing short-chain fatty acids in aqueous environmental samples often recommend the use of deuterated internal standards for better quantitation. shimadzu.comresearchgate.net

Table 1: Analytical Methods for Short-Chain Fatty Acid (SCFA) Quantification in Environmental Samples

Analytical TechniqueSample MatrixUse of Deuterated StandardKey Findings
GC-MSAqueousRecommendedImproves accuracy for low concentrations of C2-C6 fatty acids. researchgate.net
Pyrolysis-GC/MSSoil, Sediment, AirEmployedDeuterated polymeric standards correct for variable analyte recovery. nih.govresearchgate.net
GC-MSLandfill GasImpliedIsotope dilution is a key technique for accurate quantification of volatile compounds.
IC-MSBeverages, BiomassEmployedIsotope-labeled internal standards used for profiling low molecular mass organic acids. chromatographyonline.com

Application in Food Science and Flavor Chemistry Research (e.g., Fermented Products, Aroma Profiles)

Isovaleric acid is a well-known flavor compound that contributes to the characteristic aroma of various fermented foods, including cheese, wine, and fermented sausages. wikipedia.orgresearchgate.net Its aroma can be described as "cheesy," "sweaty," or "fruity" depending on its concentration and the food matrix. The accurate quantification of isovaleric acid is therefore essential for quality control and the development of new food products.

Table 2: Application of Deuterated Standards in Food and Flavor Analysis

Food ProductAnalytical MethodPurposeReference
WineHS-SPME-GC-MSQuantification of potent odorants, including thiols and fatty acids. researchgate.netmdpi.comcornell.edu
CheeseGC-MSIdentification of potent aroma compounds. mdpi.com
Fermented SausagesGC-MSElucidation of flavor differences and aroma profiles. researchgate.net
Fermented BeveragesGC-MS, UHPLC-MSComparative analysis of volatile and non-volatile metabolites. nih.govfrontiersin.org

Utilization in Advanced Materials Research for Analytical Method Development

The development of new materials for analytical applications often leverages the unique properties of deuterated compounds. While direct applications of this compound in this area are not widely reported, its use as a template molecule in the development of molecularly imprinted polymers (MIPs) represents a significant potential application.

MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. nih.govnih.govresearchgate.netmdpi.com In a process called dummy imprinting, a structurally similar molecule to the target analyte is used as the template to avoid issues with template bleeding in trace analysis. A deuterated version of the analyte or a related compound could potentially serve as such a dummy template. For instance, MIPs have been synthesized for the isolation of oleic acid from palm fatty acid distillate, demonstrating the potential for creating selective sorbents for fatty acids. analis.com.my The use of a deuterated template like this compound could be explored for the development of highly selective MIPs for the extraction and analysis of isovaleric acid from complex samples.

Furthermore, the development of new GC-MS methods benefits from the use of deuterated compounds to understand and correct for variations in instrument response and matrix effects. researchgate.net The synthesis of deuterated internal standards through derivatization with deuterated agents is another area of active research aimed at improving the accuracy of quantitative metabolite analysis. nih.gov

Emerging Research Directions and Future Perspectives

Integration with Advanced 'Omics' Technologies (e.g., Lipidomics, Proteomics)

The use of stable isotope-labeled compounds like Isovaleric Acid Methyl-d3 Ester is becoming a cornerstone in quantitative 'omics' studies. In metabolomics, particularly in the analysis of short-chain fatty acids, deuterated standards are crucial for achieving accurate quantification by correcting for variability in sample preparation and instrument response. shimadzu.com

Lipidomics: The integration of this compound in lipidomics workflows allows for more precise profiling of short-chain fatty acids. These molecules, though small, are integral to various cellular processes, and their dysregulation is linked to numerous diseases. By serving as an internal standard, the deuterated ester enables researchers to overcome matrix effects and ionization suppression in mass spectrometry-based analyses, leading to more reliable data on the absolute concentration of isovaleric acid in complex biological samples. isotope.com

Proteomics: While the direct application of this compound in proteomics is less common, the principles of using deuterated standards are highly relevant. In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique for quantitative analysis. The knowledge gained from using small molecule deuterated standards can inform the development and refinement of more complex isotopic labeling strategies in proteomics. Furthermore, understanding the metabolic fate of isovaleric acid can provide insights into post-translational modifications of proteins, a key area of proteomics research.

The overarching trend in 'omics' is the move towards multi-omics approaches, where data from genomics, transcriptomics, proteomics, and metabolomics are integrated to provide a holistic view of biological systems. metwarebio.commetwarebio.commdpi.com In this context, the accurate quantification of metabolites like isovaleric acid, facilitated by standards such as its methyl-d3 ester, is essential for building comprehensive and accurate multi-omics models.

Development of Novel Derivatization and Sample Preparation Techniques for Deuterated Standards

The utility of this compound is intrinsically linked to the methods used for sample preparation and derivatization. These steps are critical for enhancing analytical sensitivity and selectivity, especially when dealing with complex biological matrices.

Derivatization Techniques: Derivatization is often employed to improve the chromatographic and mass spectrometric properties of small molecules like isovaleric acid. The esterification to its methyl ester form is a common strategy. Research is ongoing to develop more efficient and robust derivatization methods. For instance, the use of novel reagents that can be easily automated is a key area of development. researchgate.net Furthermore, derivatization strategies that introduce a charge tag can significantly enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). researchgate.net The development of deuterated derivatization agents offers another layer of sophistication, allowing for isotope dilution strategies to be applied to a wider range of analytes. nih.govresearchgate.net

Sample Preparation Techniques: Advances in sample preparation aim to reduce sample complexity, pre-concentrate the analyte of interest, and remove interfering substances. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are standard techniques that are continuously being refined with new sorbents and solvent systems. chromatographyonline.com Miniaturized and automated sample preparation techniques, such as in-tube extraction (ITEX) and solid-phase microextraction (SPME), are gaining traction as they offer higher throughput and reduced solvent consumption. chromatographyonline.com The stability of deuterated standards like this compound during these extraction and derivatization steps is a critical consideration, and methods must be validated to ensure that the isotopic label does not compromise the accuracy of quantification. researchgate.netmdpi.com

A summary of common derivatization and sample preparation techniques is presented below:

TechniquePrincipleAdvantages for Deuterated Standards
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away.Effective for cleanup and pre-concentration of the analyte and its deuterated standard from complex matrices. chromatographyonline.comnih.gov
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Simple and effective for separating the analyte and standard based on their solubility. chromatographyonline.com
Derivatization (Esterification) The carboxylic acid group is converted to an ester.Improves volatility for GC analysis and can enhance ionization efficiency for LC-MS. researchgate.netscience.gov
Automated Online Derivatization Derivatization is performed automatically by a robotic autosampler.Increases throughput and reproducibility of the derivatization process for both the analyte and its standard. researchgate.net

Computational Chemistry Approaches for Predicting Deuterium (B1214612) Isotope Effects in Analytical Systems

Computational chemistry is emerging as a powerful tool for understanding and predicting the behavior of deuterated compounds in analytical systems. The substitution of hydrogen with deuterium can lead to subtle but significant changes in the physicochemical properties of a molecule, known as deuterium isotope effects. oup.comresearchgate.netnih.gov

Predicting Chromatographic Behavior: Molecular modeling can be used to simulate the interactions between an analyte, its deuterated standard, and the stationary phase of a chromatography column. oup.comresearchgate.net These simulations can help predict potential differences in retention times between the deuterated and non-deuterated forms of a compound. oup.comresearchgate.net This is particularly important in high-resolution chromatography, where even minor shifts in retention time can affect the accuracy of quantification. By understanding these effects, analytical methods can be optimized to ensure co-elution of the analyte and its internal standard. chromatographyonline.com

Understanding Mass Spectrometric Fragmentation: Computational methods can also be used to predict the mass spectra of deuterated compounds. Quantum mechanics calculations can model the fragmentation pathways of ions in the mass spectrometer, helping to explain any observed differences in the fragmentation patterns of deuterated and non-deuterated isotopologues. This is crucial for selecting the most appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, which are commonly used for quantification in mass spectrometry. researchgate.netnih.gov

Investigating Acid-Base Equilibria: Theoretical studies can predict the effect of deuterium substitution on the acidity (pKa) of a molecule. psu.edu This is relevant for understanding the behavior of isovaleric acid and its deuterated standard in different solvent systems and pH conditions, which can influence their extraction efficiency and chromatographic behavior.

A summary of computational approaches and their applications is provided below:

Computational ApproachApplication in Deuterated Standard AnalysisKey Insights
Molecular Mechanics Simulating interactions with chromatographic stationary phases.Predicts retention time differences and helps optimize chromatographic separation. oup.comresearchgate.net
Quantum Mechanics (e.g., DFT) Calculating molecular properties and predicting mass spectral fragmentation. mdpi.comExplains differences in fragmentation patterns and aids in the selection of optimal mass transitions for quantification. researchgate.netnih.gov
Continuum Solvation Models Predicting pKa values and studying acid-base equilibria.Informs on the behavior of the analyte and standard under different pH and solvent conditions. psu.edu

Q & A

Basic Research Questions

Q. What are the optimal gas chromatographic (GC) conditions for separating Isovaleric Acid Methyl-d3 Ester from synthesis byproducts?

  • Methodological Answer : Use polyethylene glycol diacrylate (PEGA) as the stationary phase due to its selectivity for ester separation. Optimize carrier gas flow rate (e.g., 60–80 mL/min helium) and column temperature (e.g., 80–120°C) to minimize height equivalent to a theoretical plate (HETP) and maximize separation efficiency. Validate conditions using reference standards of deuterated esters and non-deuterated analogs to confirm retention time shifts .

Q. How can researchers confirm the isotopic purity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy with mass spectrometry (MS). Use deuterated solvents (e.g., CDCl₃) to avoid proton interference in NMR, focusing on the absence of residual proton signals in the methyl-d3 group. For MS, analyze the molecular ion cluster (M⁺, M+1, M+2) to quantify isotopic enrichment (≥98% deuterium incorporation) and rule out isotopic scrambling .

Q. What are the key steps in synthesizing this compound with minimal isotopic dilution?

  • Methodological Answer : Use deuterated methanol-d₄ (CD₃OD) as the esterification agent to minimize proton exchange. Monitor reaction progress via GC-MS, ensuring the absence of non-deuterated byproducts (e.g., methyl ester of methyl ethyl acetic acid). Post-synthesis, purify via fractional distillation under reduced pressure to remove unreacted isovaleric acid and solvents .

Advanced Research Questions

Q. How can isotopic interference in NMR spectra be resolved when studying metabolic products of this compound?

  • Methodological Answer : Use ¹³C-decoupled ¹H NMR to suppress splitting from adjacent deuterium atoms. Assign signals by comparing with non-deuterated analogs and spiking experiments. For example, in metabolic studies, track deuterium retention in ethyl isovalerate (a common metabolite) using heteronuclear single quantum coherence (HSQC) NMR to confirm enzymatic conversion pathways .

Q. What strategies address data contradictions between GC retention times and MS fragmentation patterns in deuterated ester analysis?

  • Methodological Answer : Cross-validate using retention index databases (e.g., Adams’ GC/MS library) to resolve co-elution issues. For MS, prioritize high-resolution instruments (HRMS) to distinguish between isotopic clusters and matrix interference. For example, differentiate this compound (m/z 132.1) from its non-deuterated counterpart (m/z 129.1) with a mass accuracy <5 ppm .

Q. How can researchers identify and quantify dehydration byproducts during esterification of deuterated isovaleric acid?

  • Methodological Answer : Use GC with PEGA columns to separate menthene hydrocarbons (e.g., α-menthene) formed during esterification. Quantify via external calibration curves using synthetic standards. Confirm structures via electron ionization (EI)-MS, focusing on characteristic fragmentation patterns (e.g., m/z 136 for α-menthene) .

Q. What protocols ensure safe handling of this compound in metabolic pathway studies?

  • Methodological Answer : Follow OSHA-compliant guidelines:

  • Inhalation : Use fume hoods for synthesis and aliquot preparation.
  • Skin contact : Wear nitrile gloves and lab coats; rinse immediately with water if exposed.
  • Waste disposal : Segregate deuterated waste from non-hazardous materials and use certified contractors for incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.